molecular formula C10H14N6 B1491670 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097969-76-9

7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1491670
CAS RN: 2097969-76-9
M. Wt: 218.26 g/mol
InChI Key: HIJLMAZBTOCWQT-UHFFFAOYSA-N
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Description

“7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole” is a compound with the molecular formula C6H6N6 . Its molecular weight is 162.15 g/mol.


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

While specific chemical reactions involving “7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole” are not available, pyrazole derivatives have been synthesized using various strategies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Advantages and Limitations for Lab Experiments

7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole has several advantages and limitations when used in lab experiments. One advantage of using this compound is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in experiments. For example, it can be difficult to purify the product due to its low solubility in most solvents. Additionally, this compound can be toxic and should be handled with care.

Future Directions

There are several potential future directions for the study of 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole. One potential direction is to further study its potential mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for this compound, such as the synthesis of novel compounds or the study of the mechanism of action of various drugs. Finally, further research could be conducted to optimize the synthesis of this compound and to identify ways to reduce its toxicity.

Scientific Research Applications

7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as the synthesis of a novel imidazopyrazole-based inhibitor of the enzyme dihydrofolate reductase. This compound has also been used in the study of enzyme-catalyzed reactions, such as the study of the enzyme-catalyzed hydrolysis of the antibiotic amikacin. Additionally, this compound has been used in the study of the mechanism of action of various drugs, such as the study of the mechanism of action of the anti-cancer drug gemcitabine.

properties

IUPAC Name

7-(azidomethyl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8(2)7-15-3-4-16-10(15)9(6-13-16)5-12-14-11/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJLMAZBTOCWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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